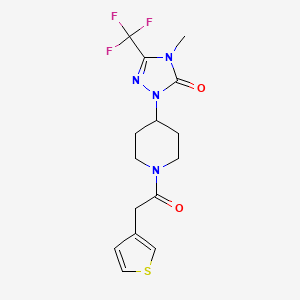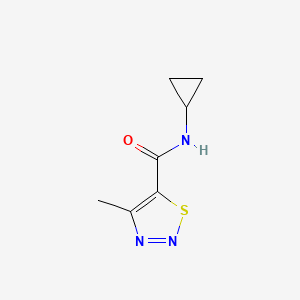
N-cyclopropyl-4-methylthiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-methylthiadiazole-5-carboxamide, also known as CTDM, is a heterocyclic compound that has been widely used in scientific research for its unique properties. This molecule has a cyclopropyl ring attached to a thiadiazole ring, which makes it a potent inhibitor of certain enzymes. The purpose of
Mécanisme D'action
N-cyclopropyl-4-methylthiadiazole-5-carboxamide inhibits the activity of enzymes by binding to the active site of the enzyme. The cyclopropyl ring of N-cyclopropyl-4-methylthiadiazole-5-carboxamide fits into a hydrophobic pocket of the enzyme, while the thiadiazole ring interacts with the active site residues of the enzyme. This binding prevents the enzyme from catalyzing its substrate, leading to inhibition of the enzyme activity.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methylthiadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which has been linked to improved cognitive function. N-cyclopropyl-4-methylthiadiazole-5-carboxamide has also been shown to reduce the levels of bicarbonate in the blood, which can lead to acidosis. Additionally, N-cyclopropyl-4-methylthiadiazole-5-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-4-methylthiadiazole-5-carboxamide is its potency as an enzyme inhibitor. It has been shown to be effective at very low concentrations, making it a useful tool in enzyme assays. Additionally, N-cyclopropyl-4-methylthiadiazole-5-carboxamide has been shown to have good selectivity for certain enzymes, which can be useful in studying specific pathways. However, one limitation of N-cyclopropyl-4-methylthiadiazole-5-carboxamide is its potential toxicity. It has been shown to be cytotoxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-4-methylthiadiazole-5-carboxamide. One area of research is the development of N-cyclopropyl-4-methylthiadiazole-5-carboxamide analogs with improved potency and selectivity. Another area of research is the study of N-cyclopropyl-4-methylthiadiazole-5-carboxamide in animal models, to better understand its effects in vivo. Additionally, N-cyclopropyl-4-methylthiadiazole-5-carboxamide may have potential as a therapeutic agent in the treatment of certain diseases, such as Alzheimer's disease or inflammatory diseases. Further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-methylthiadiazole-5-carboxamide involves the reaction of 4-methylthiosemicarbazide with cyclopropyl isocyanate in the presence of a catalyst. This reaction results in the formation of N-cyclopropyl-4-methylthiadiazole-5-carboxamide as a white solid. The purity of the compound can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
N-cyclopropyl-4-methylthiadiazole-5-carboxamide has been extensively used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. N-cyclopropyl-4-methylthiadiazole-5-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Propriétés
IUPAC Name |
N-cyclopropyl-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-6(12-10-9-4)7(11)8-5-2-3-5/h5H,2-3H2,1H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNSYCMYOIFVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

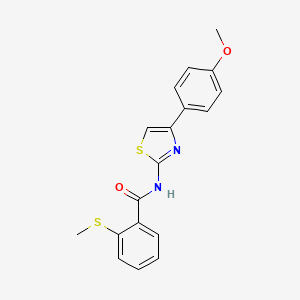
![N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2544442.png)
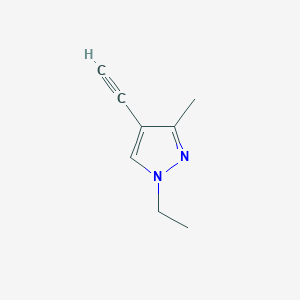
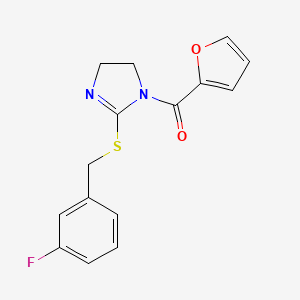
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2544446.png)
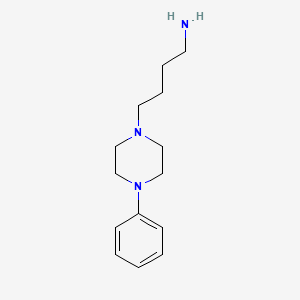
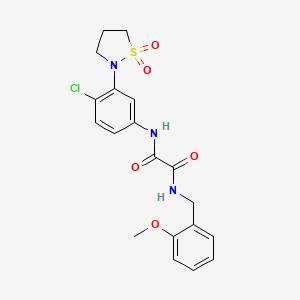
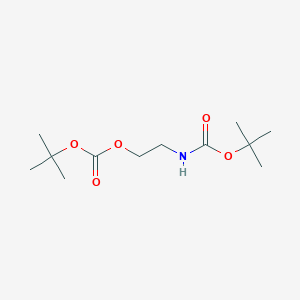
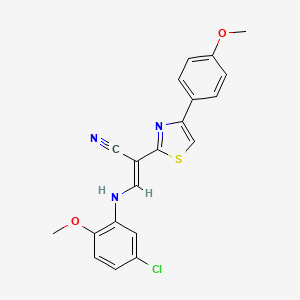
![3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544456.png)
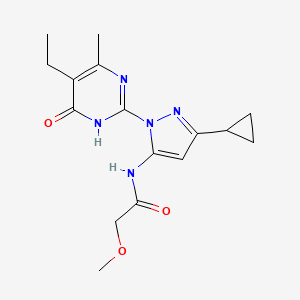
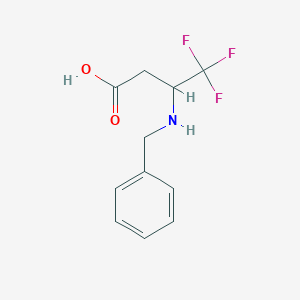
![1-(2,6-difluorophenyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2544462.png)
